Benzimidazole, 2,2'-octamethylenebis-
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Overview
Description
Benzimidazole, 2,2’-octamethylenebis- is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, forming a bicyclic structure. These compounds have gained significant attention due to their diverse pharmacological properties and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate, which leads to the formation of benzimidazole through cyclization . Another approach involves the use of microwave-assisted synthesis, which has been shown to increase yield and reduce reaction time significantly .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production. Additionally, the use of environmentally benign solvents and catalysts is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 2,2’-octamethylenebis- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzimidazole derivatives can lead to the formation of benzimidazolone, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
Benzimidazole, 2,2’-octamethylenebis- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metal protection
Mechanism of Action
The mechanism of action of benzimidazole, 2,2’-octamethylenebis- involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it can inhibit the polymerization of tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: Another benzimidazole derivative with potent anthelmintic activity.
Albendazole: Used as an anthelmintic and has a similar mechanism of action to benzimidazole, 2,2’-octamethylenebis-.
Mebendazole: Another benzimidazole derivative used to treat parasitic worm infections
Uniqueness
Benzimidazole, 2,2’-octamethylenebis- is unique due to its specific structural features and the presence of the octamethylene bridge, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for distinct interactions with molecular targets, potentially leading to different pharmacological profiles compared to other benzimidazole derivatives .
Properties
CAS No. |
5233-14-7 |
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Molecular Formula |
C22H26N4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[8-(1H-benzimidazol-2-yl)octyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H26N4/c1(3-5-15-21-23-17-11-7-8-12-18(17)24-21)2-4-6-16-22-25-19-13-9-10-14-20(19)26-22/h7-14H,1-6,15-16H2,(H,23,24)(H,25,26) |
InChI Key |
IHORDQFAOPQUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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